REACTION_CXSMILES
|
C(=O)([O-])[O-:2].[K+].[K+].[CH3:7][O:8][CH:9]([O:12][CH3:13])[CH:10]=O.[CH2:14]([O:16][CH2:17][CH3:18])[CH3:15]>O1CCCC1.O>[CH2:14]([O:16][C:17](=[O:2])[CH:18]=[CH:10][CH:9]([O:8][CH3:7])[O:12][CH3:13])[CH3:15] |f:0.1.2|
|
Name
|
|
Quantity
|
16.5 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
COC(C=O)OC
|
Name
|
triethyl phosphonoacetate
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
210 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
Stir the mixture at room temperature for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
wash with saturated aqueous sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Dry the organic phase over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrate under reduced pressure
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C=CC(OC)OC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.8 g | |
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |